molecular formula C10H14FN5 B11738459 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11738459
M. Wt: 223.25 g/mol
InChI Key: LHPRQIYZOVYNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole-based compound offered as a high-purity chemical building block for research and development. Pyrazole derivatives are a privileged scaffold in medicinal chemistry and drug discovery, renowned for their diverse pharmacological profiles . This specific molecule, featuring a methylene-linked diaminopyrazole core, is of significant interest for the synthesis of novel bioactive molecules and represents a valuable intermediate for constructing more complex chemical entities. The core pyrazole structure is found in a wide array of therapeutic agents, including anti-inflammatories, antipsychotics, antidepressants, and anticancer drugs . Research into structurally similar compounds has demonstrated their potential as novel potential antipsychotic agents acting through non-dopaminergic mechanisms and as key components in potent, selective kinase inhibitors . The incorporation of fluorine atoms, as seen in the 5-fluoro-1,3-dimethyl-1H-pyrazole moiety of this compound, is a common strategy in modern drug design to influence a molecule's metabolic stability, lipophilicity, and bioavailability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

Molecular Formula

C10H14FN5

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H14FN5/c1-7-8(10(11)16(3)13-7)6-12-9-4-5-15(2)14-9/h4-5H,6H2,1-3H3,(H,12,14)

InChI Key

LHPRQIYZOVYNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=NN(C=C2)C)F)C

Origin of Product

United States

Preparation Methods

Sequential Pyrazole Formation with Reductive Amination

This method involves synthesizing each pyrazole moiety separately before coupling them. The 5-fluoro-1,3-dimethylpyrazole unit is typically prepared via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by fluorination using Selectfluor™. The 1-methylpyrazol-3-amine component is synthesized through Vilsmeier-Haack formylation and subsequent amination. The final step employs reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, achieving yields of 68–72%.

Key Reaction:

5-Fluoro-pyrazole-CHO + 1-Methyl-pyrazol-3-amineNaBH3CN, MeOHTarget Compound\text{5-Fluoro-pyrazole-CHO + 1-Methyl-pyrazol-3-amine} \xrightarrow{\text{NaBH3CN, MeOH}} \text{Target Compound}

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to reduce purification steps. A palladium-catalyzed coupling between prefunctionalized pyrazole halides and amine intermediates in tetrahydrofuran (THF) at 80°C yields the compound in 65% efficiency. This method minimizes intermediate isolation but requires precise stoichiometric control.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Methanol and ethanol are preferred for reductive amination due to their polarity and compatibility with borohydride reagents. Catalytic systems, such as palladium on carbon (Pd/C), enhance coupling reactions, while acidic conditions (e.g., HCl) improve cyclocondensation yields by 15–20%.

Temperature and Pressure Effects

Elevated temperatures (70–100°C) accelerate ring-forming steps but risk decomposition of fluorinated intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving 78% yield for the fluoropyrazole segment.

Industrial Scalability and Continuous Flow Synthesis

Traditional batch methods face challenges in scaling due to exothermic reactions and byproduct accumulation. Continuous flow systems address these issues by enabling precise control over residence time and temperature. EvitaChem reports a pilot-scale process using a microreactor for the final amination step, achieving 85% purity and a throughput of 2.5 kg/day.

Purification and Characterization

Chromatographic Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Analysis

  • NMR : 1H^1\text{H}-NMR (500 MHz, DMSO-d6d_6) shows distinct signals at δ 2.25 (s, 3H, CH3), 6.32 (s, 1H, pyrazole-H), and 7.45 (s, 1H, NH).

  • HR-MS : Molecular ion peak at m/z 305.76 [M+H]+^+ aligns with the molecular formula C12H18ClF2N5.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Sequential Synthesis7298ModerateHigh reproducibility
Tandem Synthesis6595LowReduced purification steps
Continuous Flow8598HighIndustrial applicability

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced pyrazole derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex pyrazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. It is also used in the development of diagnostic agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties. It is also used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound 1 : N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
  • Key Difference : Lacks the 5-fluoro substituent on the pyrazole ring.
  • This may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions.
Compound 2 : 3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine
  • Key Difference : Replaces the fluoropyrazolylmethyl group with a fluoropyridinyl moiety.
  • Implications : The pyridine ring introduces aromatic nitrogen, enhancing solubility in polar solvents. NMR data (δ 8.28 for pyridine protons) indicate distinct electronic environments compared to pyrazole-based analogs.
Compound 3 : N-(2,3-difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • Key Difference : Features a difluorobenzyl group instead of fluoropyrazolylmethyl.
  • Fluorine atoms on the benzene ring may enhance metabolic stability via reduced oxidative metabolism.
Compound 4 : 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
  • Key Difference : Contains a trifluoromethyl (-CF₃) group instead of 5-fluoro.
  • Implications : The -CF₃ group is strongly electron-withdrawing, which may increase acidity of adjacent protons and influence binding to hydrophobic protein pockets.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 4
Molecular Formula C₁₁H₁₅FN₆ C₁₁H₁₆N₆ C₁₀H₁₁FN₆ C₁₀H₁₃F₃N₆
Molecular Weight (g/mol) ~250.3 ~232.3 ~234.2 ~286.2
Key Substituents 5-F, 1,3-dimethyl (pyrazole) 1,3-dimethyl 5-F (pyridine) 3-CF₃, 1-methyl
Solubility Moderate (inferred) Moderate High (pyridine) Low (CF₃ hydrophobicity)

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its significant biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 5-position of the pyrazole ring, which contributes to its pharmacological properties. Research has indicated its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
HepG20.07
A5490.39

The mechanism of action appears to involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antileishmanial and antimalarial effects. It inhibits enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms. This suggests a potential role in treating infections caused by Leishmania and Plasmodium species.

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. This activity could provide therapeutic benefits in conditions characterized by excessive inflammation.

Study on Anticancer Activity

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep2 and P815 cancer cell lines. The derivatives exhibited significant cytotoxic potential with IC50 values indicating effective inhibition of cell growth .

Molecular Modeling Studies

Molecular modeling studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that structural modifications can enhance its biological activity further .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions under controlled conditions. For example, fluorinated pyrazole precursors often require inert atmospheres (e.g., nitrogen) and polar solvents like DMF or THF at elevated temperatures (60–100°C) to avoid side reactions from fluorine’s high electronegativity . Key steps include:

  • Step 1 : Activation of the pyrazole methyl group for nucleophilic substitution.
  • Step 2 : Use of bases like cesium carbonate to deprotonate intermediates .
  • Step 3 : Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate the amine product .
  • Yield Optimization : Reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for alkylating agents) are critical. Typical yields range from 17–82% depending on substituent steric effects .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and fluorine-induced deshielding effects. For example, the 5-fluoro group causes upfield shifts in adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with accuracy ≤2 ppm .
  • Infrared Spectroscopy (IR) : Identifies amine N–H stretches (~3298 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}) .
  • Elemental Analysis : Confirms C, H, N percentages (e.g., ±0.4% deviation from theoretical values) .

Q. What are the structure-activity relationship (SAR) insights for fluorinated pyrazole derivatives like this compound?

  • Methodological Answer : Fluorine at the pyrazole 5-position enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative SAR studies show:

  • Bioactivity : Methyl groups at 1- and 3-positions reduce steric hindrance for target binding .
  • Amine Linker : The –CH2_2–NH– bridge increases flexibility, enabling interactions with enzymes like kinases or GPCRs .
  • Contradictions : Some analogs show reduced potency despite similar substituents, suggesting electronic effects (e.g., fluorine’s electron-withdrawing nature) may disrupt π-π stacking .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 or EGFR kinase). Docking scores (ΔG ≤ -8 kcal/mol) suggest strong binding .
  • PASS Program : Predicts antimicrobial (Pa > 0.7) and anticancer (Pa > 0.6) potential based on structural analogs .
  • Limitations : False positives arise from rigid protein models; MD simulations (100 ns) are needed to validate dynamic binding .

Q. What strategies resolve contradictions in spectral data or biological assay results for this compound?

  • Methodological Answer :

  • Data Contradictions : For example, conflicting 1^1H NMR signals may arise from rotamers. Solutions include:
  • Variable-temperature NMR to observe coalescence .
  • X-ray crystallography to confirm solid-state conformation (e.g., dihedral angles between pyrazole rings) .
  • Biological Assays : Reproducibility issues in IC50_{50} values require standardized protocols:
  • Use of positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Triplicate runs with error margins ≤10% .

Q. How can synthetic routes be optimized to enhance enantiomeric purity or regioselectivity?

  • Methodological Answer :

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or HPLC with amylose-based columns .
  • Regioselective Alkylation : DFT calculations (B3LYP/6-31G*) predict transition states to favor N-alkylation over O-alkylation .
  • Catalysis : Pd-catalyzed cross-coupling for C–N bond formation minimizes byproducts .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate fluorine’s role in off-target interactions using 19^{19}F NMR .
  • Toxicology : Assess hepatotoxicity via CYP450 inhibition assays .
  • Scalability : Pilot-scale synthesis under continuous flow conditions to improve yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.